molecular formula C16H18O5 B12303135 6-Hydroxycoumurrayin

6-Hydroxycoumurrayin

Cat. No.: B12303135
M. Wt: 290.31 g/mol
InChI Key: SBZHOADRHUVKKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

6-Hydroxycoumurrayin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl group.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-Hydroxycoumurrayin has several scientific research applications:

Mechanism of Action

The mechanism by which 6-Hydroxycoumurrayin exerts its effects involves its interaction with cellular pathways. It has been shown to exhibit cytotoxic activity by inducing apoptosis in cancer cells. The molecular targets and pathways involved in its action are still under investigation, but it is believed to interfere with cell proliferation and survival mechanisms.

Comparison with Similar Compounds

6-Hydroxycoumurrayin is unique among prenylated coumarins due to its specific chemical structure and biological activity. Similar compounds include:

  • 6″-O-β-d-apiofuranosylapterin
  • 4′-O-isobutyroylpeguangxienin
  • 6-(3-methyl-2-oxobutyroyl)-7-methoxycoumarin

These compounds share structural similarities but differ in their specific functional groups and biological activities .

Properties

Molecular Formula

C16H18O5

Molecular Weight

290.31 g/mol

IUPAC Name

6-hydroxy-5,7-dimethoxy-8-(3-methylbut-2-enyl)chromen-2-one

InChI

InChI=1S/C16H18O5/c1-9(2)5-6-10-14-11(7-8-12(17)21-14)16(20-4)13(18)15(10)19-3/h5,7-8,18H,6H2,1-4H3

InChI Key

SBZHOADRHUVKKQ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C(=C(C2=C1OC(=O)C=C2)OC)O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.